![molecular formula C24H18OS B15336426 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde is a complex organic compound that belongs to the class of benzo[b]fluorene derivatives. This compound is characterized by the presence of a thiophene ring attached to a benzo[b]fluorene core, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]fluorene core: This can be achieved through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of the thiophene ring: This step involves the coupling of the benzo[b]fluorene core with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Addition of the carbaldehyde group: The final step involves the formylation of the thiophene ring to introduce the carbaldehyde group, typically using reagents like Vilsmeier-Haack reagent.
Chemical Reactions Analysis
5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound may find applications in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde include other benzo[b]fluorene derivatives and thiophene-containing compounds. Some examples are:
11H-Benzo[b]fluorene: A simpler derivative without the thiophene and carbaldehyde groups.
5-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A brominated derivative with different reactivity and applications.
2,3-Benzofluorene: Another benzo[b]fluorene derivative with different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C24H18OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-(11,11-dimethylbenzo[b]fluoren-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C24H18OS/c1-24(2)21-13-17(23-10-8-18(14-25)26-23)7-9-19(21)20-11-15-5-3-4-6-16(15)12-22(20)24/h3-14H,1-2H3 |
InChI Key |
AYYDTALMFWXQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC3=CC=CC=C3C=C2C4=C1C=C(C=C4)C5=CC=C(S5)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


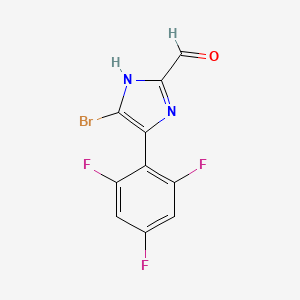
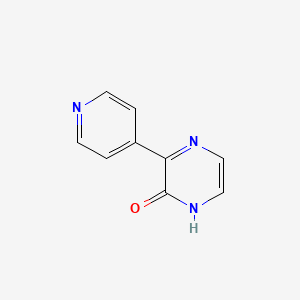
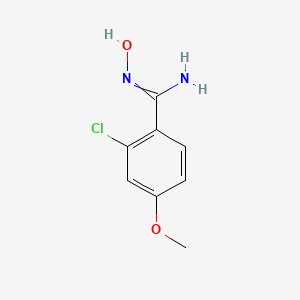
![1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)
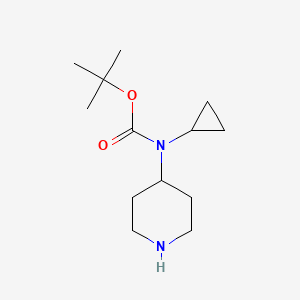
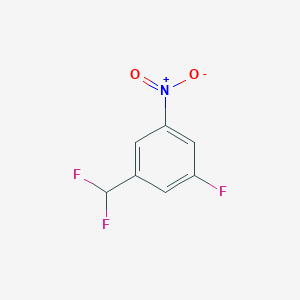
![6-Methyl-6-azaspiro[2.5]octane](/img/structure/B15336377.png)
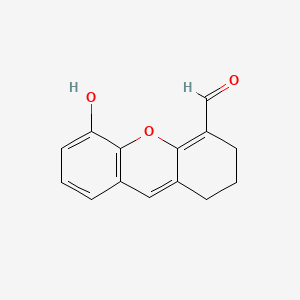
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
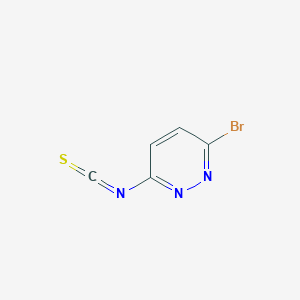
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
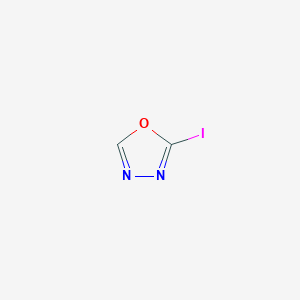
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
